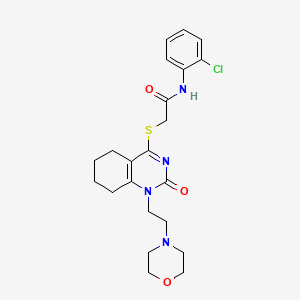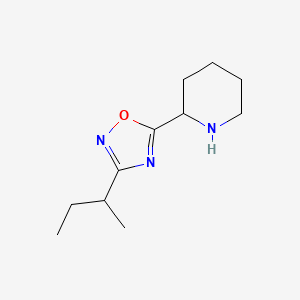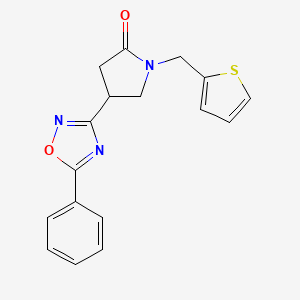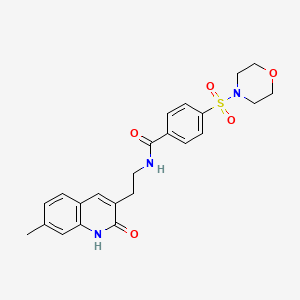
1,5-Dichloro-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Inhibitor for Steel Corrosion : 1-Methylisoquinoline derivatives, similar in structure to 1,5-Dichloro-3-methylisoquinoline, have been utilized as inhibitors for the corrosion of mild steel in hydrochloric acid media. These inhibitors are effective and increase in efficiency with higher concentrations, though efficiency decreases with rising temperatures (Al-Uqaily, 2015).
Pharmacokinetics and Antitumor Activities
- New Antitumor Derivatives : Derivatives of isoquinoline, like 1-Methyl-3-phenylisoquinoline, have shown potent antitumor activities. The pharmacokinetics of these novel antitumor derivatives have been extensively studied, showing promising results for therapeutic applications (Kim et al., 2001).
Chemical Synthesis and Characterization
- Synthesis of Isoquinoline Derivatives : A new method for synthesizing 1-methyl-3-phenylisoquinoline derivatives, which are structurally related to this compound, has been developed. This method is particularly effective for synthesizing derivatives with various substituents, such as chlorine and methyl groups (Niemczak et al., 2015).
Metal Complexes and Ligands
- Metal Complex Synthesis : Isoquinoline derivatives, including those with methyl substituents like 3-methylisoquinoline, have been utilized in the stabilization of complexes with transition metals. These complexes find applications in various fields of chemistry and material science (Speca et al., 1979).
Wirkmechanismus
Target of Action
1,5-Dichloro-3-methylisoquinoline is an isoquinoline derivative Isoquinolines are generally known to interact with cellular receptors, enzymes, and ion channels . These interactions can lead to various biological effects depending on the specific isoquinoline compound and its targets.
Mode of Action
Isoquinolines typically exert their effects by binding to their targets and modulating their activity . This can result in changes in cellular signaling pathways, gene expression, and other cellular processes.
Biochemical Pathways
Isoquinolines can affect various biochemical pathways depending on their specific targets . For example, some isoquinolines can affect pathways related to cell growth and proliferation, inflammation, and neurotransmission .
Pharmacokinetics
For example, the molecular weight of this compound is 212.08 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
The effects of isoquinolines can vary widely depending on their specific targets and the cells or tissues in which these targets are expressed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the cells or tissues in which the compound is acting .
Eigenschaften
IUPAC Name |
1,5-dichloro-3-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-8-7(10(12)13-6)3-2-4-9(8)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQKGSKZUGUGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2770552.png)


![{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride](/img/structure/B2770558.png)
![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2770567.png)
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2770569.png)

